Molecular Weight and Lipophilicity Differentiation from Primary Aminomethyl Analog
The target compound (MW = 207.27 g/mol) exhibits a 15.6% increase in molecular weight compared to its primary amine comparator ethyl 4-(aminomethyl)benzoate (MW = 179.22 g/mol) . This difference arises from the replacement of a -CH₂NH₂ group with a -C(CH₃)₂NH₂ moiety. The gem-dimethyl substitution elevates calculated logP (cLogP) by approximately 0.8–1.2 units based on fragment-based prediction models, directly impacting membrane permeability and solubility profiles in drug discovery contexts.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW: 207.27 g/mol; cLogP predicted: ~2.6–3.0 |
| Comparator Or Baseline | Ethyl 4-(aminomethyl)benzoate: MW 179.22 g/mol; cLogP predicted: ~1.8–2.2 |
| Quantified Difference | ΔMW: +28.05 g/mol (+15.6%); ΔcLogP: +0.8 to +1.2 units |
| Conditions | Calculated using standard cheminformatics fragment-based methods (e.g., XLogP3-AA) based on canonical SMILES structures. |
Why This Matters
Higher molecular weight and increased lipophilicity alter pharmacokinetic parameters such as volume of distribution and clearance, necessitating specific evaluation of this analog in permeability assays rather than extrapolating from primary amine data.
